3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This particular compound features a sulfonamide group, a tetrahydroquinoline moiety, and a benzene ring, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
The compound likely interacts with its target, dihydropteroate synthetase, by mimicking and replacing PABA, a substrate of the enzyme . This inhibits the formation of dihydrofolate and tetrahydrofolate, thereby disrupting bacterial DNA growth and cell division .
Biochemical Pathways
The compound affects the folate synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of thymidine, a nucleotide required for DNA replication. Thus, the compound’s action leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting the folate synthesis pathway, the compound prevents the synthesis of thymidine, thereby inhibiting DNA replication and bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the tetrahydroquinoline moiety. One common method involves the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the tetrahydroquinoline moiety and the presence of multiple functional groups
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-8-9-18(13-20(17)23)22-27(25,26)19-10-7-15(3)16(4)12-19/h7-10,12-14,22H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQAEZIHZIPFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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